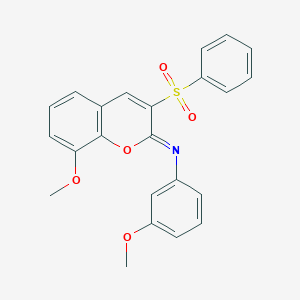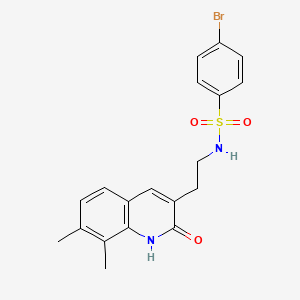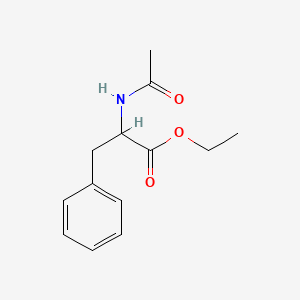![molecular formula C21H21ClN2O3S B11429110 N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B11429110.png)
N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxazole ring, and a methanesulfinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methanesulfinyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanenitrile and 3-methylbenzoyl chloride under acidic conditions.
Introduction of the Chlorophenyl Group: This step may involve the reaction of the oxazole intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Addition of the Methanesulfinyl Group: This can be accomplished through the oxidation of a thioether intermediate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form a thioether by using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-4-3-5-17(10-14)21-24-19(15(2)27-21)12-28(26)13-20(25)23-11-16-6-8-18(22)9-7-16/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
OYQVTWVISIQYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11429030.png)
![5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429034.png)


![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11429044.png)
![3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B11429047.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11429054.png)
![5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11429065.png)
![ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B11429073.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11429083.png)

![3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429088.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11429106.png)
